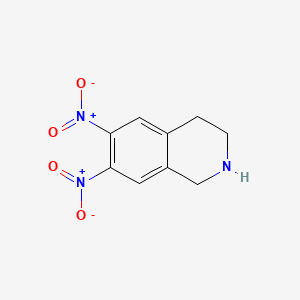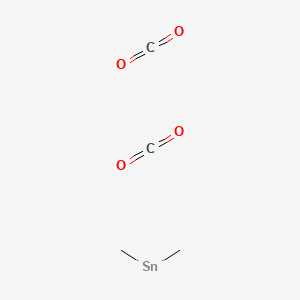
Phenyldi-o-tolylphosphine
Descripción general
Descripción
Phenyldi-o-tolylphosphine is an organophosphorus compound with the chemical formula C20H19P. It is a phosphine derivative where a phenyl group is bonded to a phosphorus atom, which is further bonded to two 2-methylphenyl groups. This compound is known for its applications in various fields, including organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyldi-o-tolylphosphine can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with 2-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the synthesis of phenylbis(2-methylphenyl)phosphine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenyldi-o-tolylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The phenyl or 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are often used to form coordination complexes.
Major Products
Oxidation: this compound oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Phenyldi-o-tolylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which phenylbis(2-methylphenyl)phosphine exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with transition metals to form complexes that can facilitate various chemical reactions. The phosphorus atom in the compound donates electron density to the metal center, stabilizing the complex and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with three phenyl groups instead of two 2-methylphenyl groups.
Diphenyl(2-methylphenyl)phosphine: Similar structure but with one less 2-methylphenyl group.
Phenylbis(2,4,6-trimethylphenyl)phosphine: Contains additional methyl groups on the phenyl rings.
Uniqueness
Phenyldi-o-tolylphosphine is unique due to the presence of the 2-methylphenyl groups, which can influence its steric and electronic properties. This can affect its reactivity and the stability of the complexes it forms, making it suitable for specific catalytic applications where other phosphines may not be as effective.
Propiedades
IUPAC Name |
bis(2-methylphenyl)-phenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19P/c1-16-10-6-8-14-19(16)21(18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBOQUXGRAKYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4aS,7S)-8,8-Dichloro-9,9-dimethyltetrahydro-4H-4a,7-methanobenzo[c][1,2]oxazireno[2,3-b]isothiazole 3,3-dioxide](/img/structure/B8224141.png)









